1-(4-(tert-butyl)phenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the phenyl group could be introduced via a palladium-catalyzed cross-coupling reaction, and the tetrazolyl group could be introduced via a [2+3] cycloaddition .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the tert-butyl group might undergo free radical halogenation, and the tetrazolyl group might undergo nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could make the compound more soluble in polar solvents, while the presence of the nonpolar tert-butyl and phenyl groups could make it more soluble in nonpolar solvents .Scientific Research Applications
Green Chemistry and Safer Synthesis Methods
Ureas are traditionally synthesized using hazardous reagents. Recent approaches focus on substituting these with safer alternatives to minimize environmental impact. For instance, methods utilizing phosgene substitutes and catalytic processes involving CO and CO2 have been developed to produce urea derivatives more safely and efficiently, reducing chemical waste and improving energy usage (Bigi, Maggi, & Sartori, 2000).
Molecular Devices and Material Science
Urea derivatives have been explored for their ability to form hydrogels and complex with other molecules, offering potential applications in creating tunable physical properties of materials. The study on anion tuning of hydrogel morphology and rheology underscores the potential for developing materials with customized properties (Lloyd & Steed, 2011). Another research demonstrated the use of urea derivatives in the self-assembly of molecular devices, showing how these compounds can be integral to the development of nanotechnology and advanced material science (Lock et al., 2004).
Pharmacological Applications
Although excluding drug usage and dosage, it's worth noting the exploration of urea derivatives for their pharmacological potential. Studies have shown their efficacy as anticancer agents, highlighting the synthesis and in vitro evaluation of certain urea derivatives against human adenocarcinoma cells, demonstrating comparable or superior activity to established treatments (Lacroix, Gaudreault, Pagé, & Joly, 1988).
Anion Receptors and Chemical Sensing
Urea derivatives have been identified as effective neutral receptors for anion complexation, offering potential applications in chemical sensing and separation technologies. Studies on bidentate urea derivatives of p-tert-butyldihomooxacalix[4]arene and their anion binding properties emphasize the role of these compounds in developing new sensors and separation methods based on anion recognition (Marcos et al., 2014).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOKBSZMIOPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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